N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole core, which is known for its electron-accepting properties, making it valuable in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiadiazole core, followed by the introduction of the imidazo[2,1-b][1,3]thiazole moiety. Key steps include:
Formation of Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Imidazo[2,1-b][1,3]thiazole: This step involves the condensation of the benzothiadiazole derivative with suitable thiazole precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole core can interact with electron-rich sites, while the imidazo[2,1-b][1,3]thiazole moiety may engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
- N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific photophysical characteristics and biological activities.
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzothiadiazole core known for its electron-accepting capabilities and an imidazo[2,1-b][1,3]thiazole moiety that enhances its pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H15N5O2S2 |
Molecular Weight | 415.48 g/mol |
CAS Number | 1226451-62-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzothiadiazole moiety can engage in electron transfer processes, while the imidazo[2,1-b][1,3]thiazole component may facilitate hydrogen bonding and π-π stacking interactions with biomolecules. This dual interaction capability allows the compound to modulate several biological pathways.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance:
- In vitro tests on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) indicated that this compound exhibits moderate to high inhibitory effects on cell proliferation.
- The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- It showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a lead compound in antibiotic development.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Case Study 1: Antiproliferative Effects
A recent study assessed the antiproliferative effects of this compound on several cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 12.5 |
SK-Hep-1 (Liver) | 15.0 |
NUGC-3 (Gastric) | 18.5 |
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of the compound against common bacterial pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S2/c1-11-18(19(26)21-14-4-3-5-15-17(14)24-29-23-15)28-20-22-16(10-25(11)20)12-6-8-13(27-2)9-7-12/h3-10H,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBQQNIQXEGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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